benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate
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Overview
Description
Benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate is a complex organic compound that features a combination of functional groups, including a boronate ester, a carbamate, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate typically involves multiple steps. One common approach is to start with the preparation of the boronate ester, which can be achieved through the borylation of an appropriate precursor using a palladium catalyst . The subsequent steps involve the formation of the carbamate and the incorporation of the pyrrolidine ring through a series of nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and pyrrolidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, reducing agents such as lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group yields a boronic acid, while reduction of the carbonyl groups results in the formation of alcohols .
Scientific Research Applications
Benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with molecular targets through its boronate ester and carbamate groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and molecular recognition . The carbamate group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Shares the boronate ester group but lacks the carbamate and pyrrolidine moieties.
Carbamazepine: Contains a carbamate group but does not have the boronate ester or pyrrolidine ring.
Pyrrolidine: Contains the pyrrolidine ring but lacks the boronate ester and carbamate groups.
Uniqueness
Benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C33H46BN3O7 |
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Molecular Weight |
607.5 g/mol |
IUPAC Name |
benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H46BN3O7/c1-32(2)33(3,4)44-34(43-32)28(19-13-21-41-5)36-29(38)27-18-12-20-37(27)30(39)26(22-24-14-8-6-9-15-24)35-31(40)42-23-25-16-10-7-11-17-25/h6-11,14-17,26-28H,12-13,18-23H2,1-5H3,(H,35,40)(H,36,38) |
InChI Key |
RTQCSXSGYPCGES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCOC)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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